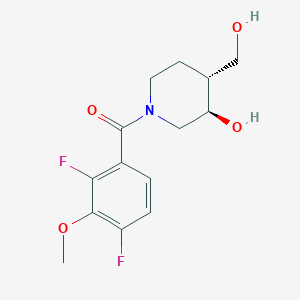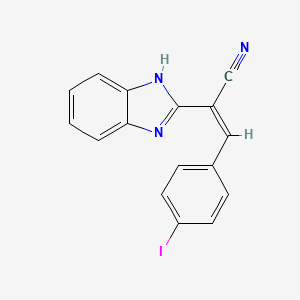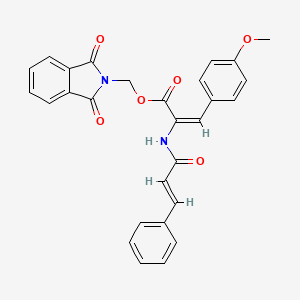
N-(4-chlorophenyl)-N'-(1,1-dimethylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(1,1-dimethylpropyl)urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. Diuron belongs to the class of substituted ureas, which are known for their broad-spectrum activity against a wide range of weeds.
Wirkmechanismus
Diuron works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in photosystem II, which leads to the accumulation of reactive oxygen species and ultimately, the death of the plant. Diuron has a broad-spectrum activity against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Biochemical and Physiological Effects:
Diuron has been shown to have both acute and chronic toxicity in aquatic organisms, including fish, amphibians, and invertebrates. It can cause damage to the liver, kidneys, and reproductive system in mammals. Diuron has also been found to have endocrine-disrupting effects on aquatic organisms, which can lead to developmental abnormalities and reproductive failure.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide in agriculture, which makes it readily available for laboratory experiments. It is relatively inexpensive and has a long shelf life. However, diuron can be difficult to dissolve in water, which can limit its use in aqueous-based experiments. Additionally, diuron has a high toxicity to aquatic organisms, which can limit its use in studies involving aquatic organisms.
Zukünftige Richtungen
There are several future directions for the study of diuron. One area of research is the development of new herbicides that have a lower toxicity to the environment and human health. Another area of research is the investigation of the long-term effects of diuron on soil microorganisms and the soil ecosystem. Additionally, more research is needed to understand the endocrine-disrupting effects of diuron on aquatic organisms and the potential impact on human health. Finally, the development of new analytical methods for the detection of diuron in the environment and in biological samples is an important area of research.
Synthesemethoden
Diuron can be synthesized by reacting 4-chloroaniline with isobutyl isocyanate in the presence of a catalyst. The reaction yields diuron as a white crystalline solid with a melting point of 158-159°C. The purity of diuron can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It has been used in many scientific studies to investigate the effects of herbicides on plant growth and development. Diuron has also been used to study the impact of herbicides on soil microorganisms, aquatic organisms, and human health.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOGNJQBLGNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5424783.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![10-bromo-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424798.png)
![3-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5424815.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5424829.png)

![2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5424832.png)
![2-[2-(2-nitrophenyl)vinyl]-4-quinolinyl acetate](/img/structure/B5424839.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424848.png)

![[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5424870.png)
![8-[(4,6-dimethyl-2-pyrimidinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5424880.png)
![4-[(4-cyclohexylpiperazin-1-yl)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5424889.png)